molecular formula C7H4Cl2F3N B1355322 2,5-Dichloro-3-(trifluoromethyl)aniline CAS No. 103995-81-9

2,5-Dichloro-3-(trifluoromethyl)aniline

Cat. No. B1355322
M. Wt: 230.01 g/mol
InChI Key: VYVZNQXTBHGTEN-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-(trifluoromethyl)aniline (DC3TA) is an organic compound with the molecular weight of 230.02 g/mol . It has been used in a variety of scientific research applications.


Synthesis Analysis

The synthesis of DC3TA involves a series of chemical reactions, starting from 3,5-Bis-(trifluoromethyl)benzene. The compound also serves as a monodentate transient directing group in palladium-catalyzed reactions.


Molecular Structure Analysis

The unique structure of DC3TA, influenced by the chlorine and trifluoromethyl groups, offers insights into molecular vibrational characteristics. The InChI Key of DC3TA is VYVZNQXTBHGTEN-UHFFFAOYSA-N .


Chemical Reactions Analysis

DC3TA serves as an intermediate in the synthesis of highly efficient and low toxic pesticides and new herbicides. It is also pivotal in the synthetic process of novel pesticides like Bistrifluron.

Scientific Research Applications

Pesticide and Herbicide Intermediates

2,5-Dichloro-3-(trifluoromethyl)aniline serves as an intermediate in the synthesis of highly efficient and low toxic pesticides and new herbicides. Its role in the preparation and characteristics of these agricultural chemicals highlights its importance in the field of agrochemical research (Zhou Li-shan, 2002).

Synthesis of Novel Pesticides

This compound is also pivotal in the synthetic process of novel pesticides like Bistrifluron. The process involves a series of chemical reactions, starting from 3,5-Bis-(trifluoromethyl)benzene, leading to the formation of 2,5-Dichloro-3-(trifluoromethyl)aniline, which is then used to synthesize Bistrifluron, a compound exhibiting potent growth-retarding activity against pests (Liu An-chan, 2015).

Vibrational Spectra Studies

In vibrational spectra studies, 2,5-Dichloro-3-(trifluoromethyl)aniline has been used to investigate various functional groups' presence within molecules. Its unique structure, influenced by the chlorine and trifluoromethyl groups, offers insights into molecular vibrational characteristics (T. Karthick, V. Balachandran, S. Perumal, A. Nataraj, 2013).

Nonlinear Optical Materials Research

The compound is also involved in research related to nonlinear optical (NLO) materials. It's been studied for its potential usefulness in NLO applications due to its specific vibrational characteristics when combined with other chemical groups (B. Revathi, V. Balachandran, B. Raja, K. Anitha, M. Kavimani, 2017).

Organic Synthesis

In organic synthesis, this compound serves as a monodentate transient directing group in palladium-catalyzed reactions. This role is crucial for the efficient synthesis of various organic compounds, demonstrating its versatility in organic chemistry (Yi‐Feng Wang et al., 2019).

Quantum Chemical Studies

Quantum chemical studies on 2,5-Dichloro-3-(trifluoromethyl)aniline have contributed significantly to understanding molecular orbital calculations, chemical reactivity, and thermodynamic parameters of similar compounds. This research is fundamental in theoretical chemistry (V. Arjunan, T. Rani, S. Mohan, 2011).

Safety And Hazards

DC3TA is considered hazardous. It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fumes/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,5-dichloro-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F3N/c8-3-1-4(7(10,11)12)6(9)5(13)2-3/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVZNQXTBHGTEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20546354
Record name 2,5-Dichloro-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-3-(trifluoromethyl)aniline

CAS RN

103995-81-9
Record name 2,5-Dichloro-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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